molecular formula C8H6N2OS B12840203 1-(2,1,3-Benzothiadiazol-5-yl)ethanone

1-(2,1,3-Benzothiadiazol-5-yl)ethanone

Cat. No.: B12840203
M. Wt: 178.21 g/mol
InChI Key: UCTWKXHJCUWGHM-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)ethanone is an organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications. This compound has a molecular formula of C8H6N2OS and is often used in the synthesis of photoluminescent materials and other advanced organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)ethanone typically involves the reaction of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiadiazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s strong electron-withdrawing properties enable it to participate in electron transfer reactions, which are crucial in its photoluminescent and electronic applications. In biological systems, it may interact with cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.

    1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A structural isomer with different substitution patterns.

    2,1,3-Benzothiadiazol-5-yloxyacetic acid: A derivative with additional functional groups.

Uniqueness

1-(2,1,3-Benzothiadiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)ethanone

InChI

InChI=1S/C8H6N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-4H,1H3

InChI Key

UCTWKXHJCUWGHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NSN=C2C=C1

Origin of Product

United States

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